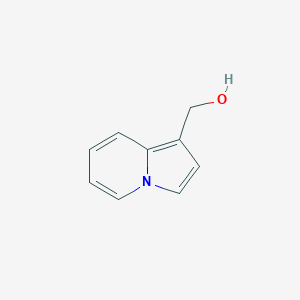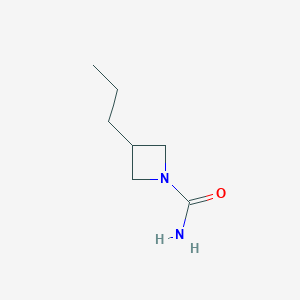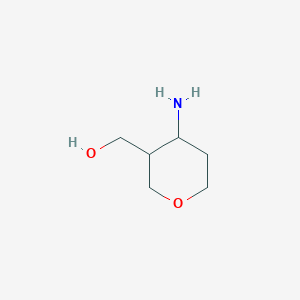
(S)-1-methyl-2-phenylethyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-methyl-2-phenylethyl isocyanide is an organic compound that belongs to the class of isocyanides, also known as isonitriles or carbylamines. Isocyanides are characterized by the functional group –N≡C, where the nitrogen atom is triple-bonded to a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-methyl-2-phenylethyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of isocyanides, including this compound, often involves the use of formylation and dehydration steps. The process can be optimized to increase yield and purity while minimizing hazardous by-products. Recent advancements in isocyanide synthesis have focused on improving safety and reducing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-methyl-2-phenylethyl isocyanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Isocyanides can act as nucleophiles in substitution reactions with alkyl halides, leading to the formation of secondary amides.
Multicomponent Reactions: The Ugi and Passerini reactions are well-known multicomponent reactions involving isocyanides, which result in the formation of complex molecules.
Oxidation and Reduction: Isocyanides can undergo oxidation to form isocyanates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, carboxylic acids, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
Aplicaciones Científicas De Investigación
(S)-1-methyl-2-phenylethyl isocyanide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-1-methyl-2-phenylethyl isocyanide involves its reactivity as a nucleophile and electrophile. The compound can form covalent bonds with various molecular targets, including enzymes and proteins. For example, isocyanides have been shown to inhibit bacterial enzymes by covalently modifying their active sites, leading to the disruption of essential metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-1-methyl-2-phenylethyl isocyanide include other isocyanides such as methyl isocyanide, phenyl isocyanide, and cyclohexyl isocyanide .
Uniqueness
The compound’s unique structure allows for the formation of specific products in multicomponent reactions, making it valuable in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[(2S)-2-isocyanopropyl]benzene |
InChI |
InChI=1S/C10H11N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1H3/t9-/m0/s1 |
Clave InChI |
HHYGLUGDBOFOPX-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)[N+]#[C-] |
SMILES canónico |
CC(CC1=CC=CC=C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)


![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922962.png)





